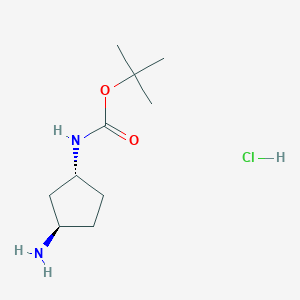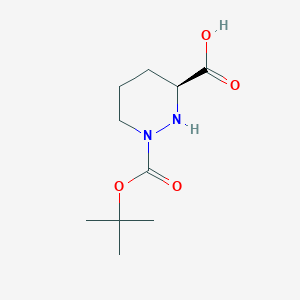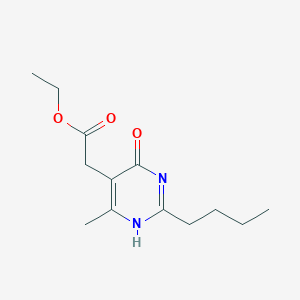
ethyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “ethyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of compound “ethyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate” involves a series of chemical reactions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. The process involves:
Large-Scale Reactors: The reactions are conducted in large reactors to produce significant quantities of the compound.
Optimization: The reaction conditions are optimized for maximum yield and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: Compound “ethyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon or platinum are employed to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products can have different chemical and physical properties compared to the original compound.
科学的研究の応用
Compound “ethyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is utilized in industrial processes, including the production of materials and chemicals.
作用機序
The mechanism by which compound “ethyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The detailed mechanism of action is a subject of ongoing research and may involve complex biochemical pathways.
類似化合物との比較
Compound A: Similar in structure but differs in functional groups.
Compound B: Shares similar properties but has different reactivity.
Compound C: Exhibits comparable biological activities but varies in molecular weight.
Uniqueness: Compound “ethyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate” is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in scientific research and industrial applications sets it apart from other similar compounds.
特性
IUPAC Name |
ethyl 2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-4-6-7-11-14-9(3)10(13(17)15-11)8-12(16)18-5-2/h4-8H2,1-3H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNKBDMMPFKQMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=O)C(=C(N1)C)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC(=O)C(=C(N1)C)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]-](/img/structure/B8014973.png)
![6-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B8014974.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B8014976.png)
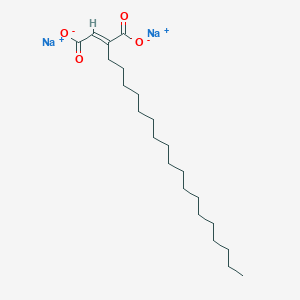
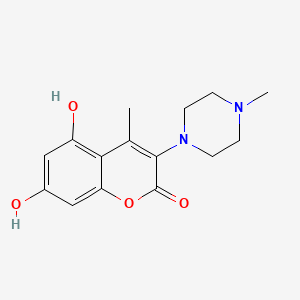
![7-(Hydroxyimino)-8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione](/img/structure/B8015010.png)
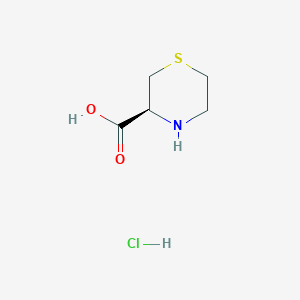
![chloropalladium(1+);[(E)-prop-1-enyl]benzene](/img/structure/B8015019.png)
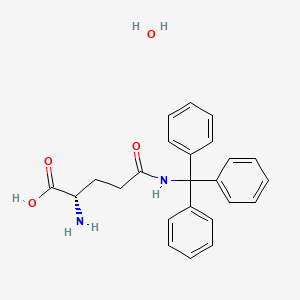

![1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid](/img/structure/B8015033.png)
![(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride](/img/structure/B8015046.png)
